tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound featuring a tert-butyl group, an oxazolidine ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific reaction temperatures, and pressures to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,4R,5R)-5-ethynyl-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl) carbamate oxalate
- tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C18H36N2O6 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C18H36N2O6/c1-9-23-15(24-10-2)12(19)14(21)13-11(3)25-18(7,8)20(13)16(22)26-17(4,5)6/h11-15,21H,9-10,19H2,1-8H3/t11-,12?,13+,14-/m1/s1 |
InChI Key |
QXMNHGFZCKKPLU-NIWMIYJQSA-N |
Isomeric SMILES |
CCOC(C([C@H]([C@@H]1[C@H](OC(N1C(=O)OC(C)(C)C)(C)C)C)O)N)OCC |
Canonical SMILES |
CCOC(C(C(C1C(OC(N1C(=O)OC(C)(C)C)(C)C)C)O)N)OCC |
Origin of Product |
United States |
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